molecular formula C13H15NO4 B12541898 tert-butyl (E)-3-(2-nitrophenyl)prop-2-enoate

tert-butyl (E)-3-(2-nitrophenyl)prop-2-enoate

Cat. No.: B12541898
M. Wt: 249.26 g/mol
InChI Key: MYRISIZVHWDISO-CMDGGOBGSA-N
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Description

tert-Butyl (E)-3-(2-nitrophenyl)prop-2-enoate is an organic compound that features a tert-butyl ester group attached to a conjugated system with a nitrophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (E)-3-(2-nitrophenyl)prop-2-enoate typically involves the esterification of (E)-3-(2-nitrophenyl)prop-2-enoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as toluene or dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is carried out under controlled temperature and pressure conditions to optimize the esterification process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (E)-3-(2-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

    Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using chlorine or bromine.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Carboxylic acids.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

tert-Butyl (E)-3-(2-nitrophenyl)prop-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (E)-3-(2-nitrophenyl)prop-2-enoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (E)-3-(4-nitrophenyl)prop-2-enoate: Similar structure but with the nitro group in the para position.

    tert-Butyl (E)-3-(2-chlorophenyl)prop-2-enoate: Similar structure but with a chloro substituent instead of a nitro group.

    tert-Butyl (E)-3-(2-methylphenyl)prop-2-enoate: Similar structure but with a methyl substituent instead of a nitro group.

Uniqueness

tert-Butyl (E)-3-(2-nitrophenyl)prop-2-enoate is unique due to the presence of the nitro group in the ortho position, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

tert-butyl (E)-3-(2-nitrophenyl)prop-2-enoate

InChI

InChI=1S/C13H15NO4/c1-13(2,3)18-12(15)9-8-10-6-4-5-7-11(10)14(16)17/h4-9H,1-3H3/b9-8+

InChI Key

MYRISIZVHWDISO-CMDGGOBGSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/C1=CC=CC=C1[N+](=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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